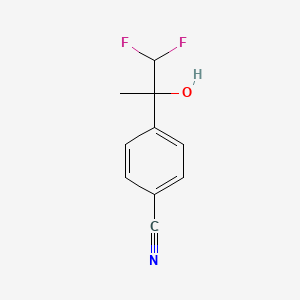

4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile

Description

4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile is a benzonitrile derivative featuring a para-substituted difluoro-hydroxypropan-2-yl group. This structure combines a polar nitrile group with fluorinated and hydroxyl moieties, which influence its physicochemical properties.

Properties

IUPAC Name |

4-(1,1-difluoro-2-hydroxypropan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c1-10(14,9(11)12)8-4-2-7(6-13)3-5-8/h2-5,9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALBSNWCYMYVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)(C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile typically involves the reaction of 4-cyanophenol with 1,1-difluoro-2-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of 4-(1,1-difluoro-2-oxopropyl)benzonitrile.

Reduction: Formation of 4-(1,1-difluoro-2-hydroxypropan-2-yl)benzylamine.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

A. Androgen Receptor Modulation

One of the primary applications of 4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile is its role as a tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in specific tissues, offering potential therapeutic benefits with reduced side effects compared to traditional anabolic steroids. Research indicates that this compound exhibits high affinity and strong antagonistic activity towards androgen receptors, making it a candidate for treating androgen-dependent conditions such as prostate cancer and benign prostatic hyperplasia .

B. Cancer Treatment

The compound has shown promise in inhibiting the proliferation of prostatic cancer cell lines, suggesting its potential utility in cancer therapies. Its favorable pharmacokinetic profile, including low systemic clearance and high plasma protein binding, enhances its viability as a therapeutic agent . Studies indicate that compounds with similar structures have been effective in clinical settings for treating various malignancies associated with androgen receptor pathways .

Chemical Synthesis Applications

A. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enabling the development of new pharmaceuticals and agrochemicals. The ability to modify its functional groups facilitates the creation of derivatives with enhanced biological activity or different pharmacological profiles .

Material Science Applications

A. Development of Advanced Materials

The compound's properties lend themselves to applications in material science, particularly in the development of polymers and coatings. The incorporation of difluoroalkyl groups can enhance the thermal stability and chemical resistance of materials, making them suitable for use in harsh environments. Research into polymer composites incorporating this compound is ongoing, aiming to exploit its unique characteristics for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile involves its interaction with specific molecular targets. The difluorohydroxypropyl group can form hydrogen bonds with biological targets, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds :

- 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile): Features a trifluoromethyl group and a thiazolidinone ring. The trifluoromethyl group increases electron-withdrawing effects and lipophilicity compared to the difluoro-hydroxy group in the target compound.

- 4-(2,6-Dimethylphenylthio)benzonitrile: Substituted with a sulfur-containing group, which may enhance π-π stacking or alter redox properties. The thioether group contrasts with the hydroxyl group in the target compound, reducing hydrogen-bonding capacity but improving solubility in nonpolar environments .

Structural Impact :

- Bioactivity : The hydroxyl group in the target compound may improve binding to polar residues in proteins, whereas sulfur or trifluoromethyl groups prioritize hydrophobic interactions .

Comparison with Heterocyclic-Substituted Benzonitriles

Key Compounds :

- 4-[[6-[(2R)-2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1H-tetrazol-1-yl)propyl]-3-pyridinyl]ethynyl]benzonitrile : Contains a tetrazole ring and pyridinyl-ethynyl group. Tetrazole is a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity. The ethynyl group introduces rigidity, contrasting with the flexible hydroxypropan group in the target compound .

- Hydantoin derivative (4-(1-(1-(2,4-Difluorophenyl)-1-oxopropan-2-yl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile): The hydantoin ring (imidazolidinedione) provides hydrogen-bond donors/acceptors, similar to the hydroxyl group in the target compound but with additional steric bulk .

Functional Implications :

- Hydrogen Bonding : Both tetrazole and hydantoin substituents offer multiple hydrogen-bonding sites, akin to the hydroxyl group in the target compound.

- Rigidity vs.

Comparison with Organometallic Benzonitriles

Key Compound :

- 4-(2-(4-(Methylthio)phenyl)-1-(triethylgermyl)propan-2-yl)benzonitrile : Incorporates a triethylgermyl group, which introduces steric bulk and unique electronic effects. The germanium atom may enhance thermal stability or alter π-conjugation compared to the fluorine and hydroxyl groups in the target compound .

Property Contrast :

- Stability: Organogermanium compounds often exhibit higher thermal stability than fluorinated analogs.

- Reactivity : The triethylgermyl group may participate in radical reactions, unlike the inert C-F bonds in the target compound .

Comparison with Thiophene-Containing Benzonitriles

Key Compounds :

- MOT (2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile)

- DMAT (4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzo-nitrile)

Photophysical Properties :

- Fluorosolvatochromism: MOT and DMAT exhibit solvent-dependent emission due to intramolecular charge transfer (ICT), driven by the electron-withdrawing nitrile and electron-donating substituents (methoxy or dimethylamino). The target compound’s hydroxyl group may similarly influence ICT but with stronger hydrogen-bonding effects .

- Substituent Effects: The dimethylamino group in DMAT is a stronger electron donor than the hydroxyl group, red-shifting absorption/emission spectra compared to the target compound .

Biological Activity

4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy against various biological targets.

- Chemical Formula : C12H12F2N

- Molecular Weight : 225.23 g/mol

- CAS Number : 1509390-72-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound exhibits significant inhibitory effects on certain enzymes and cell signaling pathways.

Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting conditions such as diabetes and obesity. For instance, it has been shown to interact with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in cortisol metabolism and is linked to metabolic syndromes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Activity : A study demonstrated that the compound exhibited cytotoxic effects against Jurkat T-cells, with an IC50 value lower than standard chemotherapeutic agents like doxorubicin. This suggests potential for further development as an anticancer agent .

- Metabolic Disorders : In preclinical models, the compound was shown to reduce hyperglycemia by inhibiting 11β-HSD1, indicating its potential therapeutic application in treating type 2 diabetes .

- Antimicrobial Properties : The compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Q & A

Basic: What are the common synthetic routes for 4-(1,1-Difluoro-2-hydroxypropan-2-yl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, and describe using α-haloketones (e.g., 2-bromo-1-(2,4-difluorophenyl)propan-1-one) reacting with hydantoin derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Key optimization variables include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in boronate intermediates ( ).

- Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity, while THF may reduce side reactions.

- Temperature control : Maintaining 60–80°C minimizes byproduct formation ( ).

- Purification : Column chromatography with gradients of n-pentane:EtOAc (10:1 to 20:1) resolves diastereomers ( ).

Low yields (<10% in some cases, ) may arise from steric hindrance; substituting bulkier groups with smaller substituents (e.g., fluorine vs. methoxy) can improve reactivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming regiochemistry and stereochemistry. For example, diastereomeric ratios (e.g., 1:1.35 in ) are quantified via integration of non-equivalent proton signals (e.g., δ 1.68 ppm for methyl groups). Overlapping multiplet signals (e.g., δ 3.27–3.36 ppm in ) require high-field instruments (≥400 MHz) or deuterated solvents (DMSO-d₆) .

- UPLC-MS : Used to verify molecular ion peaks (e.g., m/z 369 [M-H]⁻ in ) and assess purity (>90% threshold for publication-ready data) .

- X-ray crystallography : SHELX software ( ) resolves absolute configuration, particularly for chiral centers, but requires high-quality single crystals. Pre-screening with polarizing microscopy is advised .

Advanced: How can computational modeling predict the compound’s reactivity in complex reaction systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates transition-state energies to explain stereochemical outcomes (e.g., diastereomer ratios in ). Basis sets like B3LYP/6-311+G(d,p) model fluorine’s electron-withdrawing effects on reaction kinetics .

- Molecular docking : Screens interactions with biological targets (e.g., TRPV1 in ) by aligning the nitrile and difluorohydroxy groups with receptor active sites. Use AutoDock Vina with flexible side-chain parameters .

- Reaxys/BKMS databases : Identify analogous reactions for mechanistic insights ( ). For example, boronate intermediates ( ) may undergo Suzuki-Miyaura coupling, requiring predictive tools to optimize cross-coupling partners .

Advanced: How should researchers address contradictions in crystallographic data refinement for this compound?

Methodological Answer:

- SHELX refinement ( ) : For twinned or low-resolution data, use the TWIN/BASF commands to model disorder. High thermal motion in the difluorohydroxy group may require isotropic displacement parameter (Uiso) constraints .

- Validation tools : Check R1/wR2 residuals (<5% discrepancy for high-quality data). If Rint > 0.1, recollect data or apply multi-scan absorption corrections.

- Hydrogen bonding analysis : The hydroxy group’s orientation (e.g., intramolecular vs. intermolecular H-bonding) impacts packing; compare with Cambridge Structural Database entries for similar motifs .

Advanced: What strategies resolve diastereomer formation during synthesis, and how are ratios quantified?

Methodological Answer:

- Chiral chromatography : Use amylose-based columns (Chiralpak IA/IB) with heptane:IPA gradients to separate diastereomers ( ).

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., major isomer in ), while prolonged heating shifts equilibria. Monitor via in-situ FTIR for real-time analysis .

- NMR quantification : Integrate distinct proton environments (e.g., methyl groups at δ 1.68 vs. 1.78 ppm in ). For overlapping signals, employ 2D techniques (HSQC, COSY) .

Advanced: How does the compound’s electronic structure influence its application in material science?

Methodological Answer:

- DFT-calculated frontier orbitals : The nitrile group’s high electron affinity (LUMO ≈ -1.8 eV) enhances charge transport in OLEDs ( ). Substituent effects (e.g., fluorine’s inductive effect) stabilize excited states, reducing non-radiative decay .

- Thermogravimetric analysis (TGA) : The difluorohydroxy group’s thermal stability (decomposition >250°C) suits high-temperature polymer applications. Compare with DSC data to map phase transitions .

Advanced: What are the best practices for scaling up reactions without compromising yield?

Methodological Answer:

- Flow chemistry : Continuous reactors (e.g., microfluidic chips) mitigate exothermic risks in halogenation steps ( ).

- Catalyst recycling : Immobilize Pd catalysts on silica supports for Suzuki couplings ( ). Monitor leaching via ICP-MS.

- Process analytical technology (PAT) : Use inline Raman spectroscopy to track intermediate formation and automate feed adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.